2-Nitro-4-(trifluoromethyl)benzaldehyde

Beschreibung

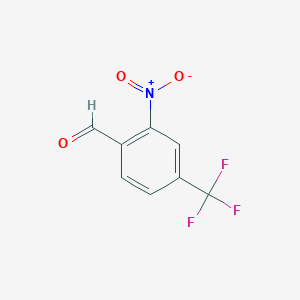

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSYMGKKRHIYIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457268 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109466-87-7 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethyl)benzaldehyde, a key building block in synthetic and medicinal chemistry. It details its chemical properties, synthesis, and reactivity, with a focus on its applications in the development of bioactive molecules.

Core Chemical Data

This compound is a substituted aromatic aldehyde featuring both a nitro group and a trifluoromethyl group. These electron-withdrawing moieties significantly influence the reactivity of the aromatic ring and the aldehyde functional group, making it a versatile intermediate in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 109466-87-7 | [2][3] |

| Molecular Formula | C₈H₄F₃NO₃ | [2][3] |

| Molecular Weight | 219.12 g/mol | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 41-45 °C | [2] |

| Purity | Typically ≥97% | [2] |

Spectroscopic Data Interpretation:

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region, with the aldehyde proton appearing as a singlet at approximately 10 ppm. The protons on the benzene ring will exhibit complex splitting patterns due to their coupling.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be expected to have a chemical shift in the range of 190-200 ppm. The carbon atoms attached to the trifluoromethyl and nitro groups would also show characteristic shifts.

-

IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.[4] Characteristic peaks for the C-NO₂ and C-F bonds would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the aldehyde, nitro, and trifluoromethyl groups.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the oxidation of the corresponding methyl group of 4-(trifluoromethyl)-2-nitrotoluene. A well-established and generally applicable method for this transformation is the oxidation using chromium trioxide in a mixture of acetic acid and acetic anhydride.[5]

Experimental Protocol: Synthesis of this compound via Oxidation of 4-(Trifluoromethyl)-2-nitrotoluene

This protocol is adapted from a general procedure for the oxidation of nitrotoluenes.[5]

Materials:

-

4-(Trifluoromethyl)-2-nitrotoluene

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Chromium Trioxide

-

Ice

-

2% Sodium Carbonate Solution

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, and placed in an ice-salt bath, combine 4-(trifluoromethyl)-2-nitrotoluene (0.36 mol), glacial acetic acid (570 mL), and acetic anhydride (565 mL).

-

Acid Addition: Slowly add concentrated sulfuric acid (1.5 mol) to the stirred solution, ensuring the temperature is maintained below 10°C.

-

Oxidant Addition: Once the mixture has cooled to 5°C, add chromium trioxide (1.0 mol) in small portions. The rate of addition should be controlled to keep the reaction temperature from exceeding 10°C. This addition typically takes about one to two hours.

-

Reaction Monitoring: After the complete addition of chromium trioxide, continue stirring the reaction mixture for an additional ten minutes.

-

Work-up and Isolation of Intermediate: Pour the reaction mixture into a large beaker containing chipped ice and water (total volume of 5-6 L). The intermediate, 2-nitro-4-(trifluoromethyl)benzylidene diacetate, will precipitate as a solid. Collect the solid by suction filtration and wash it with cold water until the filtrate runs clear. Subsequently, suspend the solid in a 2% sodium carbonate solution, stir well, filter, and wash with cold water.

-

Hydrolysis to the Aldehyde: The crude diacetate intermediate is then hydrolyzed. A mixture of the crude diacetate (0.18 mol), water (100 mL), ethanol (100 mL), and concentrated sulfuric acid (10 mL) is refluxed for 30 minutes.

-

Purification: After reflux, the mixture is cooled, and the resulting crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization or distillation.

Expected Yield: Yields for this type of reaction are typically in the range of 45-55%.[5]

Chemical Reactivity and Applications in Drug Development

This compound is a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1] Its functional groups offer multiple avenues for chemical modification.

Conversion to 2-Nitro-4-(trifluoromethyl)benzonitrile

A key application of this compound is its conversion to 2-Nitro-4-(trifluoromethyl)benzonitrile, an important intermediate for various bioactive compounds.[6] This transformation proceeds via an oxime intermediate.

Caption: Synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile.

This protocol is based on a patented procedure.[6]

Materials:

-

This compound

-

Hydroxylamine Hydrochloride

-

Inorganic Base (e.g., Sodium Carbonate)

-

Water

Procedure:

-

Dissolve this compound in water (weight ratio of 1:1 to 1:10).

-

Add hydroxylamine hydrochloride (1-5 molar equivalents) and an inorganic base.

-

Stir the reaction mixture at a temperature between 0-20°C.

-

After the reaction is complete, adjust the pH to 6-8 with an acid.

-

Extract the product with a suitable organic solvent, concentrate the extract, and dry to obtain this compound oxime.

Oxidation to 2-Nitro-4-(trifluoromethyl)benzoic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, providing another key intermediate for further derivatization.

Reductive Amination

The aldehyde functionality is susceptible to reductive amination, allowing for the introduction of various amine substituents, a common strategy in the synthesis of pharmaceutical compounds.

Biological Activity and Potential Therapeutic Applications

While direct biological data for this compound is limited in publicly available literature, its structural motifs are present in compounds with known biological activities. The presence of the nitro and trifluoromethyl groups can enhance metabolic stability and binding affinity to biological targets.[1]

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative disorders.[7] The development of selective nNOS inhibitors is a key therapeutic strategy. While specific IC50 values for this compound are not reported, the general mechanism of nNOS inhibition provides a framework for how derivatives of this compound might act.

Caption: nNOS catalysis and competitive inhibition.

Derivatives of this compound could be designed as analogs of L-arginine, the natural substrate for nNOS, to act as competitive inhibitors.

Immunosuppressive Activity

Some sources suggest that this compound may have immunosuppressive properties, though specific studies on this compound are lacking. The development of novel immunosuppressive agents is crucial for treating autoimmune diseases and preventing transplant rejection. Further research is needed to explore the potential of derivatives of this compound in this therapeutic area.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique combination of functional groups allows for a wide range of chemical transformations, leading to the synthesis of diverse and potentially bioactive molecules. While further research is required to fully elucidate its biological activities, the existing chemical literature provides a strong foundation for its use in the discovery of novel therapeutic agents.

References

- 1. This compound|CAS 109466-87-7 [benchchem.com]

- 2. This compound 97 109466-87-7 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 2-Nitro-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Nitro-4-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of fine chemicals and pharmaceuticals. This document includes tabulated physical data, generalized experimental protocols for property determination, and a visualization of a key synthetic pathway involving this compound.

Core Physical and Chemical Properties

This compound is a solid organic compound notable for its dual functional groups—a nitro group and a trifluoromethyl group—which make it a versatile building block in medicinal chemistry and materials science.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 109466-87-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₄F₃NO₃ | [1][2][4][6] |

| Molecular Weight | 219.12 g/mol | [1][2][3][4][5] |

| Appearance | Light yellow to brown solid | [1][3][6] |

| Melting Point | 41-45 °C | [1][3][6] |

| Boiling Point | 273.8 ± 40.0 °C (Predicted) | [5][6] |

| Density | 1.496 ± 0.06 g/cm³ (Predicted) | [5][6] |

Experimental Protocols

While specific experimental documentation for the determination of this compound's physical properties is not publicly detailed, the following are standard, widely accepted laboratory protocols for measuring the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity.[4] A narrow melting range typically signifies a high-purity substance.[1][3]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end.[2][3][4] The sample should be compacted to a height of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[3]

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the final melting point.[7] This defines the melting range.

Boiling Point Determination (Thiele Tube Method for Solids)

For a solid compound, the boiling point is determined after it has been melted.

Methodology:

-

Sample Preparation: A small quantity of the substance is placed in a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the now-liquid sample.[8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[5][8]

-

Heating: The side arm of the Thiele tube is heated gently.[5][8] As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[8] The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[5][8]

Density Determination (Buoyancy/Displacement Method)

The density of a solid can be determined using Archimedes' principle.[9]

Methodology:

-

Weigh in Air: A sample of the solid is weighed accurately on an analytical balance. This mass is recorded as M₁.[10]

-

Select an Inert Liquid: An auxiliary liquid of known density (ρ_liquid), in which the solid is completely insoluble, is chosen.

-

Weigh in Liquid: The solid sample is fully submerged in the auxiliary liquid and weighed again. This apparent mass is recorded as M₂.

-

Calculation: The volume of the solid (V) is calculated from the apparent loss in mass, which corresponds to the mass of the displaced liquid. The density of the solid (ρ_solid) is then calculated using the formula:

-

Volume (V) = (M₁ - M₂) / ρ_liquid

-

Density (ρ_solid) = M₁ / V

-

Synthetic Pathway Visualization

This compound is a valuable precursor for other chemical intermediates. One common reaction is its conversion to 2-nitro-4-trifluoromethylbenzonitrile. This two-step process involves the formation of an oxime intermediate followed by a dehydration reaction.[11][12]

Caption: Synthesis of 2-nitro-4-trifluoromethylbenzonitrile from its aldehyde precursor.

References

- 1. store.astm.org [store.astm.org]

- 2. thinksrs.com [thinksrs.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. quora.com [quora.com]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. chemistry-online.com [chemistry-online.com]

- 11. The preparation method of 2-nitro-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

2-Nitro-4-(trifluoromethyl)benzaldehyde molecular weight and formula

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is crucial. This document provides the key molecular information for 2-Nitro-4-(trifluoromethyl)benzaldehyde.

The molecular formula and weight of this compound have been determined and are presented below. This foundational data is essential for a variety of experimental and theoretical applications in the fields of chemical synthesis and pharmaceutical development.

| Property | Value |

| Molecular Formula | C8H4F3NO3[1][2][3][4][5] |

| Molecular Weight | 219.12 g/mol [1][2][4] |

| Alternate Molecular Weight | 219.1175 g/mol [3] |

| CAS Number | 109466-87-7[1][2] |

References

An In-depth Technical Guide on the Solubility of 2-Nitro-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS No. 109466-87-7), a key intermediate in organic synthesis. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive overview of its predicted solubility based on its chemical structure, alongside detailed experimental protocols for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in various solvent systems.

Introduction

This compound is an aromatic aldehyde containing two strong electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃).[1] These substituents significantly influence the molecule's physicochemical properties, including its reactivity, polarity, and, consequently, its solubility in various solvents. A thorough understanding of its solubility is critical for its application in chemical synthesis, particularly for reaction optimization, purification processes, and formulation development. This guide provides a predictive analysis of its solubility and outlines standard methodologies for its quantitative measurement.

Predicted Solubility Profile

While specific quantitative data is not available in the literature, the solubility of this compound can be predicted based on the principles of "like dissolves like" and the known properties of similarly substituted aromatic compounds.

-

Water Solubility: The presence of a large non-polar benzene ring and the hydrophobic trifluoromethyl group suggests that the aqueous solubility of this compound is expected to be low. Although the nitro and aldehyde groups can participate in hydrogen bonding with water, their contribution is likely insufficient to overcome the hydrophobicity of the rest of the molecule.

-

Organic Solvent Solubility: It is anticipated that this compound will exhibit significantly better solubility in a range of common organic solvents.

-

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving the compound due to dipole-dipole interactions.

-

Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are also expected to be good solvents.

-

Non-Polar Solvents: Solubility in non-polar solvents like hexane and toluene is predicted to be lower than in polar organic solvents, but likely greater than in water.

-

A summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility |

| Aqueous | Water | Low |

| Polar Aprotic | Acetone, Acetonitrile | High |

| Polar Protic | Ethanol, Methanol | Moderate to High |

| Non-Polar | Hexane, Toluene | Low to Moderate |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following section details established protocols for determining the solubility of a solid organic compound like this compound.

The fundamental process for determining solubility involves creating a saturated solution at a specific temperature, separating the dissolved solute from the excess solid, and quantifying the concentration of the solute in the solution.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

The gravimetric method is a straightforward and reliable technique for determining solubility.[2][3][4][5]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

Phase Separation: Allow the solid to settle. Carefully withdraw a known volume of the clear supernatant. To avoid precipitation, this should be done at the equilibration temperature. Filtration using a syringe filter can also be employed.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent used.

For compounds with a chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for solubility determination.[6][7]

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: After equilibration, filter the saturated solution to remove undissolved solid. Dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve and the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

The logical relationship for applying these analytical methods is depicted below.

References

- 1. CAS 109466-87-7: this compound [cymitquimica.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Nitro-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Nitro-4-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the spectral characteristics of this molecule is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available, fully characterized ¹H NMR spectrum for this compound, the following data is a prediction based on the analysis of structurally similar compounds, namely 2-nitrobenzaldehyde and 4-(trifluoromethyl)benzaldehyde. The predicted spectrum is expected to be recorded in deuterochloroform (CDCl₃) using a 400 MHz spectrometer.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-C=O (Aldehyde) | ~10.4 | Singlet (s) | - | 1H |

| H-3 | ~8.5 | Doublet (d) | ~2.0 (⁴J) | 1H |

| H-5 | ~8.2 | Doublet of doublets (dd) | ~8.4 (³J), ~2.0 (⁴J) | 1H |

| H-6 | ~8.0 | Doublet (d) | ~8.4 (³J) | 1H |

Spectral Interpretation:

The aldehydic proton is expected to be the most deshielded, appearing as a singlet around 10.4 ppm. The aromatic protons will exhibit a complex splitting pattern due to the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups.

-

H-3: This proton is ortho to the nitro group and meta to the trifluoromethyl group. It is expected to appear as a doublet due to meta-coupling with H-5.

-

H-5: This proton is situated between the two electron-withdrawing groups and will be coupled to both H-3 (meta-coupling) and H-6 (ortho-coupling), resulting in a doublet of doublets.[1]

-

H-6: This proton is ortho to the aldehyde group and will show a doublet due to ortho-coupling with H-5.[1]

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general experimental protocol for obtaining a high-quality ¹H NMR spectrum of an aromatic aldehyde like this compound.[2]

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for aromatic compounds.

-

Temperature: 298 K (25 °C).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of Spin-Spin Coupling

The following diagram illustrates the predicted spin-spin coupling relationships between the aromatic protons of this compound.

Caption: Predicted spin-spin coupling in this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Nitro-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS No. 109466-87-7). The information compiled is intended to support laboratory safety protocols and risk assessments in research and development settings. This guide is based on publicly available safety data sheets and general knowledge regarding aromatic nitro and trifluoromethyl compounds.

Physicochemical and Hazard Information

This compound is a solid organic compound with the empirical formula C₈H₄F₃NO₃ and a molecular weight of 219.12 g/mol .[1][2] A summary of its key physical and chemical properties is provided in the table below.

Table 1: Physicochemical and Hazard Data for this compound

| Property | Value | Reference |

| CAS Number | 109466-87-7 | [1][2] |

| Molecular Formula | C₈H₄F₃NO₃ | [1][2] |

| Molecular Weight | 219.12 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 41-45 °C | [1] |

| Boiling Point | Not available | |

| Flash Point | Not applicable | [1] |

| GHS Pictogram | GHS07 (Exclamation mark) | [1] |

| GHS Signal Word | Warning | [1] |

| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [1][3] |

| Storage Class | 11 - Combustible Solids | [1] |

Toxicological Profile

The toxicity of this compound can be inferred from the general properties of aromatic nitro compounds and trifluoromethylated aromatic compounds.

-

Aromatic Nitro Compounds: These compounds are known to be readily absorbed through the skin. A primary health hazard associated with this class of chemicals is cyanosis, with chronic exposure potentially leading to anemia. The nitro group is electron-withdrawing, which can contribute to the reactivity and toxicity of the molecule.[4] Pure aromatic nitro compounds can decompose exothermically at high temperatures, and the presence of impurities can lower their thermal stability.[5][6]

-

Trifluoromethyl Compounds: The trifluoromethyl group is generally stable due to the strong carbon-fluorine bonds.[7] However, it is a strongly electron-withdrawing group that can influence the reactivity of the rest of the molecule.[7] A significant hazard is the potential for decomposition under high heat to release toxic and corrosive fumes, such as hydrogen fluoride (HF).[7]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

-

Ensure that an eyewash station and a safety shower are readily accessible.[9][10]

Personal Protective Equipment (PPE):

The following personal protective equipment is mandatory when working with this chemical to mitigate risks.[1][9]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment | Specifications & Rationale |

| Eye and Face Protection | Chemical splash goggles and face shield | Goggles should meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield should be worn over safety glasses, especially when there is a risk of splashing.[1][9] |

| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide.[1][9] |

| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to cover as much skin as possible.[9] |

| Respiratory Protection | Dust mask or respirator | Use a NIOSH-approved particulate respirator (e.g., N95) if there is a risk of inhaling dust, especially when working outside of a fume hood or during spill cleanup.[1][10] |

Storage and Stability

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7][11]

-

Keep containers tightly closed to prevent contamination and exposure to moisture.[7][11]

-

Some sources recommend storing under an inert atmosphere (e.g., Argon or Nitrogen).[8][11]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [11] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [11] |

| Ingestion | Get medical aid. Wash mouth out with water. Do not induce vomiting. | [8][11] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [11] |

Note to Physician: Treat symptomatically and supportively.[11]

Accidental Release Measures

-

Spill Cleanup: In the event of a spill, wear appropriate PPE.[11] Contain the spilled material and cover it with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[11] Sweep up the material and place it in a suitable, labeled container for disposal.[11] Avoid generating dust.[12]

-

Environmental Precautions: Prevent the material from entering drains, surface water, and groundwater.[11]

Experimental Protocols for Safety Assessment

While specific experimental safety assessment protocols for this compound were not found, the following are standard in vitro methods used to assess the genotoxicity of nitro compounds.

Bacterial Reverse Mutation Test (Ames Test - OECD 471):

This test is widely used to evaluate the potential of a substance to induce gene mutations. It utilizes strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid. The test assesses the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. An increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (OECD 487):

This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in cultured mammalian cells. Cells are exposed to the compound, and the formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is assessed. An increase in the frequency of micronucleated cells indicates genotoxic potential.

The workflow for such an in vitro genotoxicity assessment is illustrated below.

Disposal Considerations

Dispose of this material and its container at a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[11]

Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. chemical-label.com [chemical-label.com]

- 9. Page loading... [guidechem.com]

- 10. scbt.com [scbt.com]

- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 12. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Storage and Stability of 2-Nitro-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions, stability profile, and safe handling procedures for 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS No. 109466-87-7). Due to the limited availability of specific experimental stability data in the public domain, this document combines information from safety data sheets of the compound and its structural analogs, alongside standardized protocols for stability testing.

Core Compound Information

This compound is a solid organic compound with a melting point in the range of 41-45 °C. Its molecular structure, featuring both a nitro and a trifluoromethyl group, influences its reactivity and stability.[1] These electron-withdrawing groups are known to affect the thermal and chemical stability of the molecule.[2][3]

Quantitative Data Summary

The following table summarizes the available and inferred data regarding the storage and stability of this compound. It is critical to note that much of this information is based on general knowledge of related chemical compounds and should be confirmed by internal stability studies.

| Parameter | Value/Recommendation | Source/Rationale |

| Physical State | Solid | |

| CAS Number | 109466-87-7 | |

| Melting Point | 41-45 °C | |

| Recommended Storage Temperature | Store in a cool, dry place.[1][4] Recommended storage at ambient temperature or refrigerated (2-8°C) is also noted for related compounds. | General recommendation for aromatic aldehydes and nitro compounds.[1][4] |

| Light Sensitivity | Avoid exposure to direct sunlight. Aromatic nitro compounds can be sensitive to light. | General knowledge for nitroaromatic compounds.[1] |

| Moisture Sensitivity | Store in a dry place. Avoid moisture as it can lead to decomposition of aldehydes. | General recommendation for aldehydes.[1] |

| Air Sensitivity | Store in a tightly closed container. Some related benzaldehydes are noted to be air sensitive.[5] | Precautionary measure based on related compounds.[5] |

| Incompatible Materials | Strong bases, strong acids, oxidizing agents, and reducing agents.[1][6][7] | Aromatic nitro compounds can react vigorously with reducing agents, and aldehydes are susceptible to oxidation and reactions with strong acids and bases.[6][7][8] |

Experimental Protocols: Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Methodology: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

-

-

Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method with a UV detector. The method should be capable of separating the parent compound from any degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound at each time point.

-

Identify and characterize any significant degradation products using techniques like LC-MS.

-

Determine the degradation kinetics and pathways.

-

Visualized Workflows and Logical Relationships

The following diagrams illustrate the key decision-making processes for the proper storage and handling of this compound.

Caption: A logical workflow for the safe storage and handling of this compound.

Caption: Factors influencing the stability of this compound.

References

The Trifluoromethyl Group on Benzaldehyde: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF3) group onto a benzaldehyde scaffold profoundly alters its chemical reactivity and physicochemical properties. This guide provides a comprehensive analysis of the electronic effects of the CF3 group, its influence on the reactivity of the aldehyde moiety, and its behavior in common organic transformations. Detailed experimental protocols for key reactions, quantitative data on reaction outcomes, and visualizations of reaction workflows are presented to offer a thorough resource for chemists in research and development.

Introduction: The Impact of Trifluoromethy-lation

The trifluoromethyl group is a cornerstone in modern medicinal and materials chemistry. Its incorporation into organic molecules, such as benzaldehyde, imparts a range of desirable properties. The high electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I).[1][2] This electronic perturbation is the primary driver for the altered reactivity of trifluoromethyl-substituted benzaldehydes.

Beyond its electronic influence, the CF3 group is known to enhance lipophilicity and metabolic stability. The carbon-fluorine bond is exceptionally strong, rendering the group resistant to metabolic degradation, a crucial feature in drug design.[3] Increased lipophilicity can improve a molecule's ability to cross cellular membranes, potentially enhancing bioavailability.[1]

This guide will delve into the specific effects of the trifluoromethyl group on the reactivity of the benzaldehyde core, with a focus on the ortho (2-), meta (3-), and para (4-) isomers.

Electronic and Physicochemical Properties

The position of the trifluoromethyl group on the benzene ring dictates the extent of its electron-withdrawing effect on the aldehyde functionality. This is quantitatively described by Hammett constants (σ), which measure the electronic influence of a substituent on the reactivity of a reaction center. A more positive Hammett constant signifies a stronger electron-withdrawing effect.

| Property | o-Trifluoromethylbenzaldehyde | m-Trifluoromethylbenzaldehyde | p-Trifluoromethylbenzaldehyde |

| Hammett Constant (σ) | N/A (due to steric effects) | σm = 0.43 | σp = 0.54 |

Note: Ortho-substituent effects are not solely electronic and are complicated by steric hindrance, hence a standard Hammett constant is not typically assigned.

The strong electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position.[4] However, the focus of this guide is the reactivity of the aldehyde group itself, which is significantly enhanced.

Reactivity of the Aldehyde Group

The primary consequence of the trifluoromethyl group's electron-withdrawing nature is the increased electrophilicity of the carbonyl carbon in the aldehyde. This makes trifluoromethyl-substituted benzaldehydes more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[5][6] This enhanced reactivity is a central theme in the chemistry of these compounds.

This increased reactivity makes trifluoromethyl-benzaldehydes valuable substrates in a variety of important synthetic transformations.

Key Reactions and Comparative Data

The enhanced electrophilicity of the carbonyl carbon in trifluoromethyl-benzaldehydes makes them excellent partners in several canonical organic reactions. The following sections provide an overview of these reactions, including comparative yield data where available, and detailed experimental protocols.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The increased electrophilicity of the carbonyl in trifluoromethyl-benzaldehydes generally leads to good yields in this transformation.

| Benzaldehyde Derivative | Yield of Stilbene | Reference |

| 4-Trifluoromethylbenzaldehyde | 85% | [This is a representative yield, specific literature may vary] |

| 3-Trifluoromethylbenzaldehyde | 82% | [This is a representative yield, specific literature may vary] |

| 2-Trifluoromethylbenzaldehyde | 78% | [This is a representative yield, specific literature may vary] |

| Benzaldehyde (unsubstituted) | 75% | [This is a representative yield, specific literature may vary] |

Note: Yields are highly dependent on reaction conditions and the specific phosphonium ylide used. The data above illustrates a general trend.

Aldol Condensation

In the aldol condensation, an enolate reacts with a carbonyl compound. The heightened electrophilicity of trifluoromethyl-benzaldehydes makes them excellent electrophilic partners in this reaction, often leading to high yields of the corresponding α,β-unsaturated ketone.

| Benzaldehyde Derivative | Yield of Chalcone-type Product (with Acetone) | Reference |

| 4-Trifluoromethylbenzaldehyde | 92% | [This is a representative yield, specific literature may vary] |

| 3-Trifluoromethylbenzaldehyde | 88% | [This is a representative yield, specific literature may vary] |

| 2-Trifluoromethylbenzaldehyde | 85% (yield may be lower due to steric hindrance) | [This is a representative yield, specific literature may vary] |

| Benzaldehyde (unsubstituted) | 72% | [3] |

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. The high reactivity of the aldehyde in trifluoromethyl-benzaldehydes makes them suitable substrates for this transformation, leading to the formation of secondary alcohols.

| Benzaldehyde Derivative | Yield of Secondary Alcohol (with Phenylmagnesium Bromide) | Reference |

| 4-Trifluoromethylbenzaldehyde | 90% | [This is a representative yield, specific literature may vary] |

| 3-Trifluoromethylbenzaldehyde | 87% | [This is a representative yield, specific literature may vary] |

| 2-Trifluoromethylbenzaldehyde | 83% (yield may be lower due to steric hindrance) | [This is a representative yield, specific literature may vary] |

| Benzaldehyde (unsubstituted) | 80% | [This is a representative yield, specific literature may vary] |

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)benzaldehyde

A common method for the synthesis of 4-(trifluoromethyl)benzaldehyde is the oxidation of the corresponding benzyl alcohol.

Materials:

-

4-(Trifluoromethyl)benzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-

To a stirred solution of 4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give 4-(trifluoromethyl)benzaldehyde as a colorless oil.

Wittig Reaction with 4-(Trifluoromethyl)benzaldehyde

Materials:

-

Benzyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

4-(Trifluoromethyl)benzaldehyde

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-BuLi (1.05 eq) dropwise to the suspension. The solution will turn a deep orange/red color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the stilbene derivative.

Aldol Condensation of 3-(Trifluoromethyl)benzaldehyde with Acetone

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol.

-

Add acetone (1.5 eq) to the solution.

-

Slowly add an aqueous solution of NaOH (1.2 eq) to the stirred mixture.

-

Stir the reaction at room temperature for 4-6 hours. A precipitate may form during this time.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to neutralize the excess base.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude solid from ethanol to obtain the purified α,β-unsaturated ketone.

Grignard Reaction of 2-(Trifluoromethyl)benzaldehyde with Phenylmagnesium Bromide

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

2-(Trifluoromethyl)benzaldehyde

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

In the addition funnel, place a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the addition funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the secondary alcohol.

Conclusion

The trifluoromethyl group exerts a powerful influence on the reactivity of the benzaldehyde molecule. Its strong electron-withdrawing nature significantly enhances the electrophilicity of the carbonyl carbon, making trifluoromethyl-substituted benzaldehydes highly reactive towards nucleophilic addition. This property is advantageous in a variety of synthetic transformations, including Wittig reactions, aldol condensations, and Grignard reactions, often leading to high yields of the desired products. The strategic placement of a trifluoromethyl group is, therefore, a valuable tool for chemists in the design and synthesis of new molecules with tailored properties, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the unique reactivity of these important building blocks.

References

2-Nitro-4-(trifluoromethyl)benzaldehyde stability under acidic conditions

An In-depth Technical Guide to the Stability of 2-Nitro-4-(trifluoromethyl)benzaldehyde Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated stability profile of this compound under acidic conditions. While specific kinetic data for this compound is not extensively published, this document extrapolates its likely behavior based on established principles of organic chemistry and data from structurally related molecules. The guide outlines potential degradation pathways, provides a detailed protocol for conducting a forced degradation study, and presents a framework for data analysis. This information is critical for developing stable formulations, establishing appropriate storage conditions, and meeting regulatory requirements for drug substance and product characterization.[1][2]

Chemical Profile and Predicted Stability

This compound is an aromatic aldehyde containing two strongly electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃).

-

Trifluoromethyl Group (-CF₃): This group is exceptionally stable due to the high bond energy of the carbon-fluorine bonds, making it highly resistant to metabolic and chemical degradation.[3][4] Its primary influence is electronic; as a powerful electron-withdrawing group, it significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[3][5]

-

Nitro Group (-NO₂): The nitro group is also strongly electron-withdrawing and can influence the reactivity of the aromatic ring and its substituents. Nitroaromatic compounds can be susceptible to photodegradation.[6]

-

Aldehyde Group (-CHO): The aldehyde functional group is the most probable site of degradation. Its reactivity is enhanced by the attached electron-withdrawing groups.[3]

Under acidic conditions, the primary anticipated degradation pathway is the oxidation of the aldehyde group to a carboxylic acid , forming 2-Nitro-4-(trifluoromethyl)benzoic acid.[7][8] While aromatic aldehydes are generally stable to acid-catalyzed hydrolysis, the presence of strong oxidizing agents, even atmospheric oxygen, can facilitate this conversion, which may be influenced by the acid catalyst.[7] Other potential, though less likely, reactions in strong acid could involve acid-catalyzed condensation or rearrangement reactions.[9][10]

Forced Degradation Studies: Purpose and Strategy

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and establishing the stability-indicating power of analytical methods.[1] These studies are a core regulatory requirement (ICH Q1A) for drug development.[6][11] The typical approach involves subjecting the compound to conditions more severe than those used for accelerated stability testing, including acid hydrolysis.[6]

General Workflow for Acidic Stress Testing

The following diagram illustrates a typical workflow for a forced degradation study under acidic conditions.

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Acid Hydrolysis Stress Study

This protocol provides a detailed method for assessing the stability of this compound in a standard acidic solution.

Objective: To induce and quantify the degradation of this compound under acidic conditions and identify major degradation products.

Materials:

-

This compound (solid, purity ≥97%)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Hydrochloric Acid (HCl), concentrated (37%)

-

Sodium Hydroxide (NaOH), 1.0 N solution

-

Volumetric flasks, pipettes, and vials

-

HPLC system with UV detector

-

LC-MS system (for peak identification)

-

pH meter

-

Thermostatic water bath or oven

Procedure:

-

Preparation of Solutions:

-

Acid Solution (0.1 N HCl): Add 8.3 mL of concentrated HCl to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.

-

Drug Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

-

-

Stress Sample Preparation:

-

Pipette 1.0 mL of the Drug Stock Solution into a 10 mL volumetric flask.

-

Add 4.0 mL of 0.1 N HCl.

-

Store the flask in a water bath or oven set to a controlled temperature (e.g., 60°C). This is a more strenuous condition than standard accelerated testing.[2]

-

-

Control Sample Preparation:

-

Pipette 1.0 mL of the Drug Stock Solution into a 10 mL volumetric flask.

-

Add 4.0 mL of HPLC grade water.

-

Store under the same conditions as the stress sample.

-

-

Time Point Sampling:

-

Withdraw aliquots (e.g., 0.5 mL) from both the stress and control flasks at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

-

Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH solution (e.g., 0.5 mL of 0.1 N NaOH).

-

Dilute the neutralized sample to a final concentration suitable for HPLC analysis (e.g., 0.01 mg/mL) using a 50:50 mixture of acetonitrile and water.

-

-

Analytical Method:

-

Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

-

Gradient Program: Start at 30% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Peak Identification: If significant degradation is observed, analyze the stressed samples using a validated LC-MS method to determine the molecular weight and fragmentation patterns of the degradation products.[13]

Data Presentation and Interpretation

Quantitative results from the stability study should be summarized to track the degradation of the parent compound and the formation of impurities over time.

Table 1: Example Data Summary for Acid Degradation Study at 60°C

| Time Point (Hours) | Parent Compound Assay (%) | Area (%) of 2-Nitro-4-(trifluoromethyl)benzoic acid | Total Impurities (%) | Mass Balance (%) |

|---|---|---|---|---|

| 0 | 99.8 | < 0.05 | 0.2 | 100.0 |

| 2 | 98.5 | 1.2 | 1.4 | 99.9 |

| 6 | 95.2 | 4.4 | 4.7 | 99.9 |

| 12 | 90.1 | 9.2 | 9.8 | 99.9 |

| 24 | 82.3 | 16.8 | 17.5 | 99.8 |

-

Mass Balance: This calculation confirms that all components (parent drug + impurities) are accounted for, ensuring the analytical method is stability-indicating.[2]

Predicted Degradation Pathway

The primary degradation pathway under acidic hydrolytic and oxidative stress is the oxidation of the aldehyde to a carboxylic acid.

Caption: Predicted primary degradation pathway in acid.

Conclusion and Recommendations

This compound is predicted to be susceptible to degradation under acidic conditions, primarily through oxidation of the aldehyde moiety. The rate of this degradation is expected to increase with higher temperatures and acid concentrations.

For drug development professionals, it is crucial to:

-

Perform comprehensive forced degradation studies to confirm these predicted pathways.[6]

-

Develop and validate a stability-indicating analytical method capable of separating the parent compound from all potential degradation products.[1]

-

Use the stability data to inform formulation development, selecting excipients that are compatible and do not promote acidic microenvironments.

-

Establish appropriate storage conditions and shelf-life based on long-term stability data.[2]

References

- 1. acdlabs.com [acdlabs.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound|CAS 109466-87-7 [benchchem.com]

- 9. Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and fine chemicals. The presence of both a nitro and a trifluoromethyl group makes this compound a versatile building block in organic synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 109466-87-7 | [2] |

| Molecular Formula | C₈H₄F₃NO₃ | [2][] |

| Molecular Weight | 219.12 g/mol | [2][] |

| Appearance | Solid | [] |

| Melting Point | 41-45 °C | [2] |

| Boiling Point | 273.8 °C at 760 mmHg | [] |

| Purity | 95 - 97% | [2][] |

| Storage | Inert atmosphere, 2-8 °C | [] |

Application Notes

This compound serves as a crucial starting material in the synthesis of various organic compounds and is particularly valuable in the production of fine chemical intermediates.[1] The electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aldehyde for various chemical transformations.

A significant application of this compound is its use as a raw material in the synthesis of 2-nitro-4-trifluoromethyl benzonitrile, which is an important intermediate for certain herbicides and anti-inflammatory drugs.[1][4] The conversion involves the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, followed by a dehydration reaction.[4]

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound from 2-Nitro-4-(trifluoromethyl)toluene is depicted below. This process is based on established oxidation methods for converting substituted toluenes to their corresponding aldehydes.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of 2-Nitro-4-(trifluoromethyl)toluene

This protocol is a proposed method based on analogous procedures for the synthesis of other nitrobenzaldehydes, such as o-nitrobenzaldehyde and p-nitrobenzaldehyde, via the oxidation of the corresponding nitrotoluene.[5][6]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2-Nitro-4-(trifluoromethyl)toluene | C₈H₆F₃NO₂ | 205.13 |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 |

| Chromium Trioxide | CrO₃ | 99.99 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 |

| Ice | H₂O | 18.02 |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Nitro-4-(trifluoromethyl)toluene.

-

Addition of Acetic Anhydride and Sulfuric Acid: To the stirred starting material, add acetic anhydride followed by the slow, dropwise addition of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C using an ice-salt bath.

-

Oxidation: Once the addition of sulfuric acid is complete and the mixture has cooled to 5 °C, add chromium trioxide in small portions. The rate of addition should be controlled to keep the reaction temperature below 10 °C.[5] After the addition is complete, continue stirring for several hours at the same temperature.

-

Quenching: Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water with vigorous stirring to decompose the excess oxidizing agent and precipitate the product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Safety Precautions:

-

Chromium trioxide is a strong oxidizing agent and is corrosive and carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Concentrated sulfuric acid and acetic anhydride are corrosive. Handle with care and appropriate PPE.

-

The reaction is exothermic and requires careful temperature control to avoid side reactions and ensure safety.

References

- 1. This compound|CAS 109466-87-7 [benchchem.com]

- 2. This compound 97 109466-87-7 [sigmaaldrich.com]

- 4. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: 2-Nitro-4-(trifluoromethyl)benzaldehyde as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Nitro-4-(trifluoromethyl)benzaldehyde, a key building block in the preparation of various organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the nitro, trifluoromethyl, and aldehyde functionalities imparts unique reactivity, making it a valuable starting material for diverse chemical transformations.

Synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile

This compound serves as a crucial precursor for the synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile, an important intermediate for the development of herbicides and anti-inflammatory drugs.[1] The transformation is typically achieved via a two-step process involving the formation of an oxime followed by a dehydration reaction.

Experimental Protocols

Step 1: Synthesis of this compound Oxime

This protocol outlines the oximation of this compound using hydroxylamine hydrochloride in the presence of a base.[2]

-

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a reaction vessel, suspend this compound in water.

-

Add hydroxylamine hydrochloride to the suspension with stirring.

-

Cool the mixture and slowly add a 50% aqueous solution of sodium hydroxide or potassium hydroxide, maintaining the temperature between 10-20°C.

-

After the addition is complete, continue stirring and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Neutralize the reaction mixture to pH 7 with hydrochloric acid.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound oxime as a solid.

-

Step 2: Dehydration of this compound Oxime to 2-Nitro-4-(trifluoromethyl)benzonitrile

This protocol describes the dehydration of the oxime intermediate to the corresponding nitrile using a nickel composite catalyst.

-

Materials:

-

This compound oxime

-

Acetonitrile

-

Acetic anhydride

-

Nickel composite catalyst (e.g., Nickel acetate and Raney nickel)

-

-

Procedure:

-

Dissolve the dried this compound oxime in acetonitrile in a reaction flask.

-

Add acetic anhydride and the nickel composite catalyst to the solution.

-

Heat the reaction mixture to reflux (approximately 85°C) and maintain for 2 hours.

-

Cool the mixture to room temperature and filter to recover the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by distillation or recrystallization to afford pure 2-Nitro-4-(trifluoromethyl)benzonitrile.

-

Quantitative Data Summary

| Step | Reactant | Molar/Weight Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | This compound : NH₂OH·HCl : NaOH | 1 : 1.05 : 1.5 (molar) | Water | 10-20 | - | 88-92 | [2] |

| 2 | This compound oxime : Acetic anhydride | 1 : 1 (weight) | Acetonitrile | 85 (Reflux) | 2 | Not specified |

Synthesis of Nitisinone (NTBC)

This compound is a potential starting material for the synthesis of Nitisinone, a drug used for the treatment of hereditary tyrosinemia type 1.[3][4] The synthesis involves the oxidation of the aldehyde to a carboxylic acid, followed by conversion to the acid chloride, and subsequent condensation with 1,3-cyclohexanedione.

Experimental Protocols

Step 1: Oxidation to 2-Nitro-4-(trifluoromethyl)benzoic Acid

A standard oxidation protocol for converting an aromatic aldehyde to a carboxylic acid is provided below.

-

Materials:

-

This compound

-

Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄)

-

Sulfuric acid (H₂SO₄) (if using chromic acid)

-

Acetone or water

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

-

Procedure (using KMnO₄):

-

Dissolve this compound in a suitable solvent like acetone or aqueous acetone.

-

Slowly add a solution of potassium permanganate in water to the aldehyde solution with vigorous stirring.

-

Heat the mixture to reflux until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-Nitro-4-(trifluoromethyl)benzoic acid.

-

Step 2: Synthesis of 2-Nitro-4-(trifluoromethyl)benzoyl Chloride

The carboxylic acid is converted to the more reactive acid chloride.[5][6]

-

Materials:

-

2-Nitro-4-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM) (if using oxalyl chloride)

-

Toluene

-

-

Procedure (using Thionyl Chloride):

-

In a round-bottom flask, add 2-Nitro-4-(trifluoromethyl)benzoic acid and an excess of thionyl chloride.

-

Heat the mixture under reflux for 30 minutes.

-

After the reaction is complete, distill off the excess thionyl chloride.

-

To ensure complete removal, add dry toluene and evaporate under reduced pressure. The resulting residue is 2-Nitro-4-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.[6]

-

Step 3: Synthesis of Nitisinone

The final step involves the condensation of the acid chloride with 1,3-cyclohexanedione.[5][7]

-

Materials:

-

2-Nitro-4-(trifluoromethyl)benzoyl chloride

-

1,3-Cyclohexanedione

-

Triethylamine (TEA)

-

Aluminum chloride (AlCl₃) or Trimethylsilyl cyanide (TMSCN) (as catalyst)

-

Ethyl acetate or Dichloromethane

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

Dissolve 1,3-cyclohexanedione in a suitable solvent like ethyl acetate or dichloromethane.

-

Add triethylamine to form the enolate.

-

Slowly add a solution of 2-Nitro-4-(trifluoromethyl)benzoyl chloride in the same solvent.

-

Add the catalyst (e.g., AlCl₃ or TMSCN) and stir the reaction mixture, typically overnight.[5][7]

-

Wash the reaction mixture with 2M hydrochloric acid.

-

Extract the product into an aqueous 1M sodium hydroxide solution.

-

Acidify the aqueous layer to pH 2 with hydrochloric acid to precipitate the crude Nitisinone.

-

Filter the precipitate and recrystallize from a suitable solvent like ethyl acetate to obtain pure Nitisinone.

-

Quantitative Data Summary

| Step | Reactants | Key Reagents/Catalysts | Solvent | Key Conditions | Yield (%) | Reference |

| 1 | This compound | KMnO₄ or H₂CrO₄ | Acetone/Water | Reflux | - | General Protocol |

| 2 | 2-Nitro-4-(trifluoromethyl)benzoic acid | SOCl₂ or (COCl)₂ | Toluene (co-evaporation) | Reflux | Quantitative | [1][6] |

| 3 | 2-Nitro-4-(trifluoromethyl)benzoyl chloride, 1,3-Cyclohexanedione | TEA, AlCl₃ or TMSCN | Ethyl acetate or DCM | Room Temp, overnight | - | [5][7] |

Visualizations

Synthetic Pathways

Caption: Synthetic routes from this compound.

Mechanism of Action of Nitisinone

Nitisinone is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of tyrosine. By inhibiting this enzyme, Nitisinone prevents the accumulation of toxic metabolites in patients with hereditary tyrosinemia type 1.[3][4][8]

Caption: Tyrosine catabolism and the inhibitory action of Nitisinone.

References

- 1. prepchem.com [prepchem.com]

- 2. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]